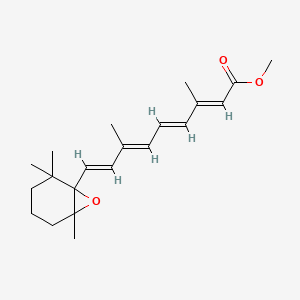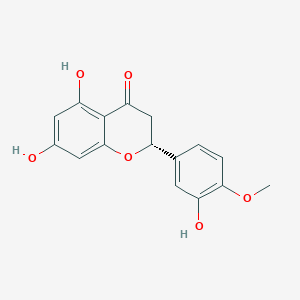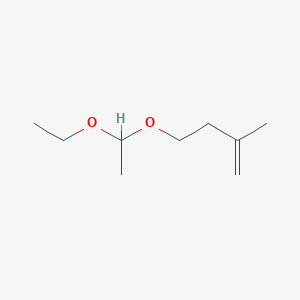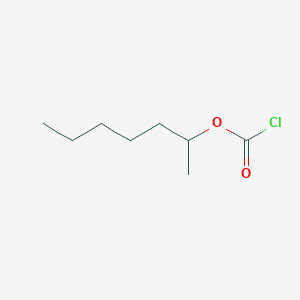![molecular formula C₁₂H₁₀N₂O₂ B1144602 2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b']dipyridine CAS No. 59023-16-4](/img/no-structure.png)
2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b']dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b’]dipyridine is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is available for purchase in neat format .
Synthesis Analysis
This compound is an intermediate in the synthesis of compounds used in analytical studies for the presence and formation of dioxin-like compounds in heat-treated chlorpyrifos herbicide . It is a potential precursor of the pyridine analog of 2,3,7,8-Tetrachloro-p-dioxin .Future Directions
properties
CAS RN |
59023-16-4 |
|---|---|
Product Name |
2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b']dipyridine |
Molecular Formula |
C₁₂H₁₀N₂O₂ |
Molecular Weight |
214.22 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






